molecular formula C20H21ClO3 B2610719 Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate CAS No. 199725-00-3

Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate

Cat. No.: B2610719
CAS No.: 199725-00-3
M. Wt: 344.84
InChI Key: RGPWQHRBJXQEEG-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes chlorophenyl and isopropylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid.

    Reduction: Formation of 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-hydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate
  • Methyl 4-(4-fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate
  • Methyl 4-(4-methylphenyl)-2-(4-isopropylphenyl)-4-oxobutanoate

Uniqueness

Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of chlorophenyl and isopropylphenyl groups also contributes to its unique physical and chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-4-oxo-2-(4-propan-2-ylphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClO3/c1-13(2)14-4-6-15(7-5-14)18(20(23)24-3)12-19(22)16-8-10-17(21)11-9-16/h4-11,13,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPWQHRBJXQEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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